3-Octanone

Descripción

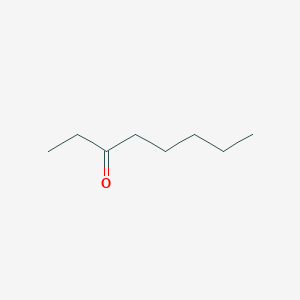

Structure

3D Structure

Propiedades

IUPAC Name |

octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLVCLIPMVJYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041954 | |

| Record name | 3-Octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl n-amyl ketone appears as a clear colorless liquid with a pungent odor. Insoluble in water and partially soluble in alcohol. Vapors are denser than air and may have a narcotic effect in high concentrations. Used in making perfumes and as a solvent for nitrocellulose and vinyl resins., Colorless to slightly yellow liquid; Pungent, somewhat fruity odor; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless, oily liquid with a herbaceous, fruity warm odour | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Octanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl pentyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/396/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

332.6 to 334.4 °F at 760 mmHg (USCG, 1999), 167.5 °C, 167.00 to 170.00 °C. @ 760.00 mm Hg | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl pentyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

115 °F (USCG, 1999), 59 °C | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Octanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly miscible (USCG, 1999), Miscible with ethanol, ether, Miscible with oxygenated solvents., In water, 2.6X10+3 mg/L at 20 °C, 2.6 mg/mL at 20 °C, soluble in most common organic solvents; insoluble in water, 1 ml in 5 ml 60% alcohol; 1 ml in 3 ml 70% alcohol (in ethanol) | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl pentyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/396/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.822 (USCG, 1999) - Less dense than water; will float, 0.820-0.824 at 20 °C/20 °C, 0.817-0.821 (23°) | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/396/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.42 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

2.0 [mmHg], 2 mm Hg at 20 °C | |

| Record name | 3-Octanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

106-68-3 | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79173B4107 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl pentyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-23.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl pentyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Research Context and Significance of 3 Octanone

Overview of 3-Octanone in Chemical Biology

In the intricate world of chemical biology, this compound serves as a fascinating signaling molecule and bioactive compound. It is recognized as a metabolite in various organisms, including fungi, plants, and humans. nih.govebi.ac.ukebi.ac.uk Its roles are multifaceted, acting as an insect attractant, an antifeedant, a fungal metabolite, a plant metabolite, a biomarker, and a toxin. nih.govebi.ac.ukebi.ac.uk

One of the most well-documented roles of this compound is as a semiochemical, a chemical substance that carries a message. For instance, it functions as an alarm pheromone in certain species of ants, such as those in the genus Crematogaster, signaling danger to other members of the colony. researchgate.netoup.com This ketone is a major component of the alarm pheromone complex found in the heads of these ants. researchgate.net

Furthermore, this compound plays a significant role in the interactions between different species. The carnivorous oyster mushroom, Pleurotus ostreatus, produces this compound as a potent toxin to paralyze and kill nematodes, which it then consumes for nutrients. acs.orgbris.ac.uk This nematicidal activity involves the disruption of the nematode's cell membranes. acs.org In plants like lavender, rosemary, and nectarines, the presence of this compound is thought to be a defense mechanism against herbivores. acs.orgbris.ac.uk

The compound is also a key volatile emitted by various fungi. For example, it is a major component of the aroma of fresh Flammulina velutipes mushrooms and is produced by the insect pathogenic fungus Metarhizium brunneum. ebi.ac.uknih.gov In the soil bacterium Streptomyces coelicolor, this compound has been identified as a growth-stimulating volatile that can affect the root development of plants like Arabidopsis thaliana. biorxiv.org

Historical Perspectives on this compound Research

Early research on this compound dates back to its isolation from sources like bituminous tar in 1931 and later from the essential oil of Rosmarinus officinalis (rosemary). drugfuture.com Initial studies focused on its chemical properties and synthesis. For instance, methods for its preparation included passing a mixture of caproic acid and acetic acid vapors over thorium dioxide at high temperatures or through the oxidation of d-ethyl n-amyl carbinol. nih.govodowell.com

The exploration of its biological significance began to gain momentum in the latter half of the 20th century. A notable discovery in the 1970s was the identification of this compound as an alarm pheromone in carpenter ants. drugfuture.com This finding opened the door to the field of chemical ecology for this compound, leading to further investigations into its role in insect communication and defense. A review of scientific literature indicates that the first records of research into this compound in the context of chemical ecology appeared in 1972. researchgate.net

The following decades saw an expansion of research into its occurrence in various natural products and its interactions with a range of organisms. Its identification in numerous plants and fungi highlighted its widespread distribution and suggested a diversity of ecological roles.

Current Research Trends and Future Directions for this compound

Current research on this compound is vibrant and multidisciplinary, with a significant increase in publications related to its potential applications in crop protection since 2018. researchgate.netguildhe.ac.uk A major focus is on its potential as a biopesticide and a tool for integrated pest management. guildhe.ac.uk Studies are exploring its use as a "lure and kill" agent for agricultural pests like the brown garden snail, Cornu aspersum. nih.gov Research has shown that lower concentrations of this compound attract the snails, while higher concentrations are lethal. nih.gov

Another promising area of research is its role as a biomarker. nih.govebi.ac.uk For example, studies have investigated its potential as a volatile biomarker for lung cancer by analyzing its concentration levels in urine samples. ebi.ac.uk

The interaction of this compound with plants is also a key area of investigation. Research has demonstrated that this compound emitted by the soil bacterium Streptomyces coelicolor can promote lateral root growth in Arabidopsis thaliana by influencing the plant's auxin and cytokinin homeostasis. biorxiv.org This finding suggests potential applications in agriculture to enhance plant growth.

Future research is expected to delve deeper into the molecular mechanisms underlying the diverse biological activities of this compound. This includes understanding the specific receptors and signaling pathways it activates in different organisms. For example, in the locust Locusta migratoria, the aversive response to this compound, an odorant from fungal pathogens, is mediated by a specific chemosensory protein. mdpi.com

Furthermore, the development of synthesized, nature-identical variants of this compound for practical applications in crop protection is a key future direction. researchgate.netguildhe.ac.uk The high volatility of the compound presents a challenge for its direct use in pest control, leading to research into slow-release formulations, such as inclusion in metal-organic frameworks. rsc.org Continued exploration of its biosynthesis pathways in various organisms, such as the enzymatic breakdown of linoleic acid in mushrooms, could also lead to novel production methods. bris.ac.ukjmb.or.kr

Data Tables

Table 1: Identified Biological Roles of this compound

| Biological Role | Organism/Context | Reference |

|---|---|---|

| Alarm Pheromone | Ants (Crematogaster sp., Carpenter ants) | drugfuture.comresearchgate.netoup.com |

| Toxin | Oyster Mushroom (Pleurotus ostreatus) against nematodes | acs.orgbris.ac.uk |

| Antifeedant | Plants (e.g., Lavender, Rosemary) | nih.govacs.orgbris.ac.uk |

| Insect Attractant | General | nih.govebi.ac.uk |

| Fungal Metabolite | Various fungi, Metarhizium brunneum | nih.govebi.ac.uknih.gov |

| Plant Metabolite | Various plants | nih.govebi.ac.uk |

| Human Metabolite | Found in urine | nih.govebi.ac.uk |

| Biomarker | Potential for lung cancer | ebi.ac.uk |

| Plant Growth Stimulator | Emitted by Streptomyces coelicolor | biorxiv.org |

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₆O | nih.govwikipedia.org |

| Molar Mass | 128.21 g/mol | nih.govontosight.ai |

| Appearance | Colorless liquid | wikipedia.orgchemimpex.com |

| Odor | Strong, penetrating, fruity, reminiscent of lavender | drugfuture.comodowell.com |

| Boiling Point | 167-168 °C | wikipedia.orgsigmaaldrich.com |

| Density | 0.822 g/mL at 25 °C | wikipedia.orgsigmaaldrich.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Octanone |

| 4-Octanone |

| Acetic acid |

| Auxin |

| Caproic acid |

| Chalcogran |

| Citronellal |

| Cytokinin |

| 3-Decanone |

| Formic acid |

| 2-Heptanone |

| 4-Methyl-3-heptanone |

| 6-Methyl-3-octanone |

| 3-Nonanone |

| 1-Octen-3-ol (B46169) |

| 3-Octanol (B1198278) |

| Linoleic acid |

Natural Occurrence and Biosynthesis of 3 Octanone

Occurrence in Fungi and Mushrooms

Pleurotus ostreatus (Oyster Mushroom)

The oyster mushroom, Pleurotus ostreatus, is a well-known edible fungus in which 3-octanone is a notable volatile constituent. Research has shown that this compound is one of the major aroma components in this species. penpublishing.net In some instances, it has been identified as the predominant volatile compound. penpublishing.net The biosynthesis of C8 compounds like this compound in Pleurotus ostreatus is understood to occur through the lipoxygenase pathway, starting from polyunsaturated fatty acids. biotechnology.kiev.ua This mushroom is also recognized for its carnivorous habit of paralyzing and consuming nematodes, a process in which this compound plays a crucial role as a toxin. bris.ac.ukresearchgate.net The compound is found in high concentrations in specialized structures on the fungal hyphae, leading to the paralysis and death of nematodes upon contact. bris.ac.ukresearchgate.net

Studies have also investigated how the cultivation substrate influences the aroma profile of Pleurotus ostreatus. For example, mushrooms grown on poplar logs have been found to have this compound as a dominant component, while those on beech and chestnut logs may have 3-octanol (B1198278) as the major compound. penpublishing.net This indicates that the growth medium can significantly impact the relative abundance of volatile compounds, including this compound.

Table 1: Major Volatile Compounds Identified in Pleurotus ostreatus

| Compound | Reported Presence | Reference |

|---|---|---|

| This compound | Major component | penpublishing.net |

| 1-Octen-3-ol (B46169) | Major component | penpublishing.net |

| 3-Octanol | Major component | penpublishing.net |

Flammulina velutipes

Flammulina velutipes, commonly known as the enoki mushroom, also features this compound as a key volatile compound. In its fresh state, the volatile profile of F. velutipes is dominated by ketones, aldehydes, and alcohols, with this compound being the most abundant compound. capes.gov.brnih.govcapes.gov.brebi.ac.uksigmaaldrich.com However, processing, such as hot air drying, can significantly alter the volatile composition. The relative content of ketones like this compound tends to decrease during drying, while the levels of alcohols, acids, and esters increase. capes.gov.brnih.gov This shift in volatile compounds contributes to the change in flavor from the fresh to the dried product.

Table 2: Dominant Volatile Compound Classes in Fresh Flammulina velutipes

| Compound Class | Dominant Compound | Reference |

|---|---|---|

| Ketones | This compound | capes.gov.brnih.govcapes.gov.br |

| Aldehydes | Present | capes.gov.brnih.gov |

Lentinus edodes (Shiitake Mushroom)

The shiitake mushroom (Lentinus edodes) is another popular edible fungus where this compound is a significant contributor to its aroma. researchgate.netjst.go.jp Fresh shiitake mushrooms contain a variety of volatile compounds, with 1-octen-3-ol, this compound, dimethyl disulfide, and dimethyl trisulfide being among the major ones. researchgate.netjst.go.jp The aroma of fresh shiitake is largely attributed to eight-carbon (C8) compounds, including 1-octen-3-ol, 1-octen-3-one (B146737), and this compound. nih.gov The concentration of these C8 compounds can be influenced by factors such as tissue damage; for instance, crushed shiitake mushrooms can have significantly higher levels of these compounds compared to intact ones. researchgate.netjst.go.jp

The processing of shiitake mushrooms, such as drying, also affects the volatile profile. While drying can lead to a loss of C8 compounds like this compound, it can increase the concentration of certain sulfur compounds. researchgate.netjst.go.jp The stage of drying also plays a role, with fresh mushrooms being characterized by 3-octanol and this compound, while later stages of drying see an increase in sulfur compounds and esters. mdpi.com

Table 3: Key Volatile Compounds in Fresh Lentinus edodes

| Compound | Classification | Reference |

|---|---|---|

| 1-Octen-3-ol | C8 Compound | researchgate.netjst.go.jpnih.gov |

| This compound | C8 Compound | researchgate.netjst.go.jpnih.gov |

| Dimethyl disulfide | Sulfur Compound | researchgate.netjst.go.jp |

Trichoderma spp.

The genus Trichoderma comprises a group of fungi that are common in soil and have been extensively studied for their biocontrol properties. Several species within this genus are known to produce this compound as part of their volatile organic compound profile. oup.comacad.ronih.gov In Trichoderma, this compound is considered an oxylipin, a class of compounds derived from the oxygenation of fatty acids. acad.ro This compound has been shown to have biological activity, including the induction of conidiation (asexual spore formation) in Trichoderma atroviride. oup.combiorxiv.org The production of this compound and other volatiles by Trichoderma species is believed to play a role in their interactions with other microorganisms and plants. acad.ro For instance, volatiles from Trichoderma have been shown to promote plant growth. biorxiv.org

Table 4: Identified Volatile Compounds in Trichoderma spp.

| Compound | Species | Biological Role | Reference |

|---|---|---|---|

| This compound | T. atroviride, T. harzianum, T. virens | Induces conidiation | oup.comacad.ronih.gov |

| 1-Octen-3-ol | T. harzianum, T. virens | Induces plant defense | acad.ronih.gov |

Truffle Varieties

Several species of truffles, highly prized edible fungi, have been found to contain this compound as part of their complex aroma profile. Studies on various Tuber species have identified this compound, although its relative abundance can vary significantly between species. For example, in a study of three Chinese truffle varieties (Tuber sinensis, Tuber sinoalbidum, and Tuber sinoexcavatum), this compound was identified as one of the key aroma compounds. researchgate.netmdpi.com Another study on seven Turkish Tuber species found that in T. excavatum, ketones were the most prevalent class of compounds, with this compound being a significant contributor. acs.org It was also detected in T. puberulum, T. aestivum, and T. borchii. acs.org In some truffle species like T. aestivum, T. bituminatum, and T. borchii, this compound has been reported as a minor compound. tandfonline.com

Table 5: Presence of this compound in Various Truffle Species

| Truffle Species | Reported Abundance of this compound | Reference |

|---|---|---|

| Tuber sinensis | Key aroma compound | researchgate.netmdpi.com |

| Tuber sinoalbidum | Key aroma compound | researchgate.netmdpi.com |

| Tuber sinoexcavatum | Key aroma compound | researchgate.netmdpi.com |

| Tuber excavatum | Prevalent ketone | acs.org |

| Tuber aestivum | Minor compound | acs.orgtandfonline.com |

Crustomyces subabruptus

Crustomyces subabruptus is a basidiomycete fungus that has been identified as a cause of "fresh mushroom off-flavor" in wines. ives-openscience.euresearchgate.net This off-flavor is attributed to the production of several C8 compounds, including 1-octen-3-one and this compound. ives-openscience.eu Research has shown that contamination of grape must with C. subabruptus leads to the formation of these volatile compounds. researchgate.net Furthermore, studies have revealed the presence of glycosidic precursors of these C8 compounds in musts contaminated by this fungus. ebi.ac.uk During alcoholic fermentation, 1-octen-3-one can be degraded by yeast to this compound. oeno-one.eu The presence of C. subabruptus can significantly increase the levels of these compounds, leading to the undesirable mushroom-like aroma in the final wine product. ives-openscience.eu

Table 6: C8 Compounds Associated with Crustomyces subabruptus Contamination

| Compound | Role in Off-Flavor | Reference |

|---|---|---|

| 1-Octen-3-one | Primary contributor | ives-openscience.euresearchgate.net |

| This compound | Degradation product of 1-octen-3-one | ives-openscience.euoeno-one.eu |

| 1-Octen-3-ol | Contributor | ebi.ac.uk |

Occurrence in Plants

This compound is a volatile compound found in a variety of plants, contributing to their distinct aromas. medwinpublishers.comacs.org

Lavandula angustifolia (Lavender)

This compound is a known constituent of the essential oil derived from Lavandula angustifolia, commonly known as lavender. medwinpublishers.comacs.orgsigmaaldrich.complantspower.ca Research has identified its presence among the numerous volatile compounds that contribute to the characteristic scent of lavender oil. sigmaaldrich.complantspower.ca

A study analyzing the essential oil of L. angustifolia cultivated in the Western Himalayas reported the concentration of this compound to be in the range of 1.9–2.5%. mdpi.com Another analysis of a blended lavender essential oil from several cultivars, including 'Avice Hill', 'Bee', 'Cookie', 'Maillette', and 'Pacific Blue', found the this compound content to be 2.01%. snowyriverlavender.com.au Furthermore, a 2023 study on Bulgarian lavender essential oil samples reported a this compound concentration of 0.67%. pensoft.net

Table 1: Concentration of this compound in Lavandula angustifolia

| Study Location/Type | Concentration of this compound |

|---|---|

| Western Himalayas | 1.9–2.5% mdpi.com |

| Blended Cultivars | 2.01% snowyriverlavender.com.au |

Salvia rosmarinus (Rosemary)

The essential oil of Salvia rosmarinus (formerly Rosmarinus officinalis), or rosemary, also contains this compound. acs.orgscielo.org.mxunirioja.esresearchgate.net It is listed as one of the many chemical molecules that make up the volatile fraction of this aromatic herb. scielo.org.mxunirioja.es

One analysis of rosemary essential oil from Iran identified this compound at a concentration of 0.99%. dergipark.org.tr A separate study focusing on biocultivated rosemary reported a higher percentage of this compound, reaching up to 2.59% in one sample. pensoft.net

Table 2: Concentration of this compound in Salvia rosmarinus

| Study/Sample Origin | Concentration of this compound |

|---|---|

| Iranian Rosemary | 0.99% dergipark.org.tr |

Prunus persica var. nucipersica (Nectarines)

This compound has been identified as a volatile compound present in nectarines (Prunus persica var. nucipersica). medwinpublishers.comacs.org Research into the aroma profiles of different peach and nectarine cultivars has noted the presence of this ketone. A study comparing white- and yellow-fleshed peach cultivars found that this compound was an important odorant, particularly in the white-fleshed varieties. nih.gov While over 100 volatile compounds have been identified in peaches, this compound is among those that contribute to their complex aroma. oup.com

Occurrence in Other Organisms

Francisella tularensis

This compound has been reported to be associated with the bacterium Francisella tularensis. nih.govunifi.it Studies involving the metabolic profiling of volatile organic compounds (VOCs) emitted by this bacterium have identified this compound as one of the emitted compounds. researchgate.net The analysis of VOCs from F. tularensis in liquid culture revealed the presence of various methyl ketones, including this compound, which were absent or in low abundance in control samples, indicating their bacterial origin. researchgate.net

Human Urinary Metabolite

This compound has been identified as a metabolite present in human urine. fsbi-db.deebi.ac.ukechemi.com Its presence in urine suggests it is a product of metabolic processes within the human body. echemi.com While the full extent of its metabolic origins and implications are still under investigation, its identification is significant. The detection of volatile organic compounds like this compound in urine has been explored for its potential as a biomarker for certain health conditions. For instance, some studies have investigated changes in the concentration of urinary ketones, including this compound, as potential indicators for diseases such as lung cancer. ebi.ac.uk

Biosynthetic Pathways of this compound

The formation of this compound in nature is primarily attributed to specific biosynthetic pathways involving the breakdown of fatty acids, facilitated by enzymes.

Derivation from Linoleic Acid Oxidation

A key precursor for the biosynthesis of C8 volatile compounds, including this compound, is linoleic acid. researchgate.net This process is particularly noted in fungi and plants. researchgate.net The biosynthesis of the related C8 compound, 1-octen-3-ol, from linoleic acid has been extensively studied in mushrooms like Agaricus bisporus. nih.govbris.ac.uk This pathway involves the enzymatic breakdown of linoleic acid. bris.ac.uk Although the direct pathway to this compound from linoleic acid is less detailed in available research, it is presumed to be part of the same biosynthetic route that produces other C8 compounds. bris.ac.uk The process generally involves the oxidation of linoleic acid to form hydroperoxides, which are then cleaved to yield various volatile compounds. nih.govnih.gov

Enzyme-Catalyzed Processes

The biosynthesis of this compound is an enzyme-catalyzed process. researchgate.net Various enzymes play a crucial role in the conversion of substrates into this ketone. For example, the oxidation of 3-octanol to this compound is a known enzymatic reaction. gatech.educaltech.edu

Several types of enzymes have been identified to be involved in reactions that can produce this compound or related compounds:

Lipoxygenases (LOX) and Hydroperoxide Lyases (HPL): In the biosynthesis of C8 volatiles from linoleic acid, lipoxygenases catalyze the initial oxidation step to form hydroperoxides. nih.govjmb.or.kr Subsequently, hydroperoxide lyases cleave these intermediates to produce smaller volatile molecules. nih.govjmb.or.kr

Dehydrogenases/Reductases: The conversion of 3-octanol to this compound involves an oxidation reaction that can be catalyzed by certain dehydrogenases or reductases. gatech.edu

Cytochrome P450 Monooxygenases: These enzymes are known to catalyze the oxidation of a wide range of substrates. For instance, P450 BM-3 can oxidize octane (B31449) to produce alcohols like 3-octanol, which can then be further oxidized to this compound. caltech.edu

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes are capable of oxidizing ketones. While their primary role might be different, some BVMOs have shown activity towards this compound. nih.gov

The following table provides a summary of enzymes and their roles in processes related to this compound:

| Enzyme/Enzyme Class | Role | Organism/System |

| Lipoxygenase (LOX) | Catalyzes the oxidation of linoleic acid. nih.govjmb.or.kr | Agaricus bisporus, Tricholoma matsutake nih.govjmb.or.kr |

| Hydroperoxide Lyase (HPL) | Cleaves hydroperoxides to form volatile compounds. nih.govjmb.or.kr | Agaricus bisporus, Tricholoma matsutake nih.govjmb.or.kr |

| Dehydrogenase/Reductase | Catalyzes the conversion of 1-octen-3-ol to this compound. gatech.edu | Not specified |

| Cytochrome P450 BM-3 | Oxidizes octane to alcohols (e.g., 3-octanol) and ketones (e.g., this compound). caltech.edu | Bacillus megaterium |

| Baeyer-Villiger Monooxygenase (BVMO) | Displays activity towards this compound. nih.gov | Rhodococcus sp. |

Biological Activities and Ecological Roles of 3 Octanone

Role as an Insect Attractant and Pheromone

3-Octanone is a significant semiochemical, a chemical substance that carries a message, in the natural world. Its functions range from serving as an alarm signal in social insects to influencing the behavior of agricultural pests.

In several species of ants belonging to the genus Crematogaster, this compound is a principal component of their alarm pheromone. dntb.gov.uaopenagrar.de When disturbed, these ants, commonly known as acrobat ants, release a mandibular gland secretion containing this compound. nih.gov This chemical signal quickly alerts other members of the colony to a potential threat, inducing aggressive and defensive behaviors. nih.gov The alarm pheromone system in Crematogaster is not solely reliant on this compound; it is often part of a more complex chemical blend that can include other compounds such as 3-octanol (B1198278). The specific composition and ratio of these compounds can be species-specific, contributing to the complexity and specificity of their chemical communication.

There is currently no scientific literature available that specifically identifies this compound as an insect attractant for the cowpea weevil, Callosobruchus maculatus. Research on the chemical ecology of this significant stored product pest has identified other volatile organic compounds that elicit attraction, but this compound has not been reported among them. mdpi.com

Interestingly, this compound exhibits a dose-dependent dual action on the brown garden snail, Helix aspersa (also known as Cornu aspersum). At lower concentrations, it acts as an attractant, while at higher concentrations, it becomes a repellent. mdpi.com This characteristic makes it a compound of interest for pest management strategies. Laboratory studies have quantified this effect, demonstrating that snails are attracted to this compound at concentrations of 1, 10, and 100 parts per million (ppm). mdpi.com Conversely, a concentration of 1000 ppm was found to be repellent to the snails. mdpi.com

Table 1: Behavioral Response of Helix aspersa to this compound

| Concentration (ppm) | Behavioral Response |

|---|---|

| 1 | Attractant |

| 10 | Attractant |

| 100 | Attractant |

| 1000 | Repellent |

In the migratory locust, Locusta migratoria, this compound is recognized by specific olfactory receptors and elicits an aversive response. plos.org Research has identified the olfactory receptor LmigOR3 as being responsible for detecting this compound. plos.org The interaction between this compound and this receptor triggers a behavioral response in the locust, leading it to avoid the source of the compound. This repellent effect is significant as locusts are major agricultural pests, and understanding their olfactory-driven behaviors is crucial for developing effective control methods.

The distinct behavioral responses elicited by this compound in various pest species highlight its potential for use in integrated pest management (IPM) programs. For instance, its attractive properties at low concentrations for snails like Helix aspersa could be exploited in "lure and kill" or "attract and infect" strategies. mdpi.com In such approaches, a low concentration of this compound could be used as bait to draw snails to a location where they are either killed by a molluscicide or infected with a pathogen.

Conversely, its repellent properties against locusts suggest its potential use as a protective agent for crops. plos.org Formulations containing this compound could be applied to plants to deter locust feeding. The development of synthetic, nature-identical versions of this compound is being explored to make its application in pest management more practical and economically viable.

Antifeedant and Toxic Effects

Beyond its role as a semiochemical, this compound also exhibits direct antifeedant and toxic effects on certain organisms. These properties contribute to its ecological significance as a defensive compound.

The oyster mushroom, Pleurotus ostreatus, produces this compound as a defense mechanism against nematode predation. The compound is toxic to nematodes, causing rapid paralysis and cell death by disrupting their cell membranes. This allows the mushroom to not only defend itself but also to utilize the nematodes as a source of nutrients.

Furthermore, the repellent effect of this compound on snails and slugs at higher concentrations can be considered an antifeedant property, as it deters them from feeding on sources containing the compound. mdpi.com Studies have also shown that at very high doses, this compound can be lethal to mollusks. mdpi.com

Table 2: Summary of Biological Activities of this compound

| Organism | Activity | Details |

|---|---|---|

| Crematogaster spp. (Ants) | Alarm Pheromone | Induces alarm and defensive behavior. |

| Helix aspersa (Snails) | Attractant/Repellent | Attractant at 1-100 ppm, repellent at 1000 ppm. |

| Locusta migratoria (Locusts) | Repellent | Interacts with olfactory receptor LmigOR3, causing aversion. |

| Nematodes | Toxin | Causes paralysis and cell death. |

Nematicidal Activity against Caenorhabditis elegans

This compound has demonstrated significant nematicidal activity against the model organism Caenorhabditis elegans. This volatile ketone is a key component of the toxin produced by the carnivorous oyster mushroom, Pleurotus ostreatus, which it uses to paralyze and kill nematode prey. nih.govacs.org Treatment of C. elegans with this compound replicates the effects of the mushroom's natural toxin, causing rapid paralysis and subsequent cell death. nih.govresearchgate.net

The mechanism of its nematicidal action involves the disruption of cell membrane integrity. nih.govacs.org This disruption leads to an influx of extracellular calcium into the cytosol and mitochondria, which propagates cell death throughout the nematode. nih.gov Research has shown that the length of the ketone's carbon chain is a crucial factor in its biotoxicity to C. elegans. nih.gov The paralyzing effect of this compound on C. elegans is dose-dependent, as illustrated in the table below.

**Table 1: Nematicidal Effect of this compound on *Caenorhabditis elegans***

| Concentration of this compound | Observation | Source |

|---|---|---|

| 50% | Induces rapid paralysis and neuronal cell death. | nih.gov |

| Not specified | Disrupts cell membrane integrity, leading to calcium influx. | nih.gov |

Toxicity to Galleria mellonella

This compound exhibits toxic effects on the greater wax moth, Galleria mellonella, a common model organism for in vivo toxicity studies. Research has indicated that this compound is more toxic to G. mellonella larvae than the related compound, 1-octen-3-ol (B46169). researchgate.net The mortality of the larvae is dose-dependent, with higher concentrations of this compound leading to increased mortality. researchgate.netmdpi.com

At lower concentrations, this compound has been observed to immobilize the larvae of G. mellonella. However, this effect is reversible, as the larvae can recover after being exposed to fresh air for a period of two hours. researchgate.net This suggests a sublethal narcotic effect at lower doses, which transitions to lethal toxicity at higher concentrations.

Table 2: Toxic Effects of this compound on Galleria mellonella Larvae

| Concentration of this compound | Effect | Source |

|---|---|---|

| >25% | Significantly higher mortality. | researchgate.net |

| Lower doses | Immobilization (reversible). | researchgate.net |

Effects on Entomopathogenic Nematodes

While this compound is lethal to bacterivorous nematodes like C. elegans, its effects on entomopathogenic nematodes (EPNs) appear to be more nuanced and can be detrimental to their efficacy as biological control agents. Studies on Heterorhabditis bacteriophora, a species of EPN, have shown that exposure to high concentrations of this compound can negatively impact their infectivity. researchgate.net

Specifically, concentrations greater than 10% have been found to reduce the penetration efficacy of the infective juveniles (IJs) and decrease the number of subsequent generations produced within their insect host, Galleria mellonella. researchgate.net Lower concentrations (0.1% and 0.01%), however, did not show any adverse effects on infectivity. researchgate.net Interestingly, this compound did not inhibit the growth of Photorhabdus kayaii, the symbiotic bacterium of H. bacteriophora. researchgate.net

**Table 3: Effects of this compound on the Entomopathogenic Nematode *Heterorhabditis bacteriophora***

| Concentration of this compound | Effect on H. bacteriophora Infective Juveniles (IJs) | Source |

|---|---|---|

| >10% | Negatively affected infectivity, reduced penetration efficacy, and fewer generations inside the host. | researchgate.net |

| 0.1%, 0.01% | No effect on infectivity. | researchgate.net |

Antifungal and Fungistatic Properties

This compound is a volatile organic compound produced by various fungal species, including those from the genera Aspergillus, Fusarium, and Penicillium. sigmaaldrich.com Its production has been associated with fungal growth and sporulation. researchgate.net Research has indicated that this compound possesses antifungal and fungistatic properties. For instance, it has been shown to inhibit the growth of the fungus Fusarium verticillioides. researchgate.net This suggests a role for this compound in mediating interactions between different fungal species and potentially in self-regulation of fungal growth and development.

Plant Growth Modulation

Stimulation of Lateral Root Growth in Arabidopsis thaliana

This compound, particularly as a volatile emitted by the soil bacterium Streptomyces coelicolor, has been identified as a significant modulator of plant growth, specifically in the model plant Arabidopsis thaliana. biorxiv.orgresearchgate.net Exposure of A. thaliana seedlings to this compound stimulates the growth of lateral roots while concurrently inhibiting the growth of the primary root. biorxiv.orgresearchgate.net This leads to a notable shift in the plant's root architecture, with a threefold relative growth rate shift from the primary to the lateral roots. biorxiv.org

This effect on root development indicates that this compound acts as a signaling molecule in plant-microbe interactions, influencing the allocation of growth resources within the root system.

Interaction with Auxin/Cytokinin Homeostasis

The modulation of root growth in Arabidopsis thaliana by this compound is directly linked to its interaction with the plant's hormonal balance, specifically the homeostasis of auxin and cytokinin. biorxiv.orgresearchgate.net The perception of this compound by the plant cells leads to the upregulation of the KISS ME DEADLY (KMD) family of proteins. biorxiv.org These proteins are involved in suppressing cytokinin signaling. biorxiv.org

The alteration in cytokinin signaling subsequently impacts auxin transport and signaling, leading to the observed changes in root architecture—namely, the promotion of lateral root growth and the inhibition of primary root growth. biorxiv.org This demonstrates a sophisticated mechanism by which a microbial volatile can influence plant development by intervening in the complex cross-talk between key plant hormones. For these responses to occur, the integral network of KMD as well as the cytokinin and auxin homeostasis must be intact. biorxiv.org

Biochemical Research

Enzyme Inhibition

Based on a comprehensive review of the available scientific literature, there is limited specific research detailing the role of this compound as a direct inhibitor of particular enzymes. While related volatile compounds have been studied for such properties, the direct inhibitory action of this compound on specific enzyme systems is not well-documented.

Insights into Lipid Metabolism and Cellular Processes

This compound is a key biotoxin in a fascinating predator-prey interaction between the carnivorous oyster mushroom (Pleurotus ostreatus) and nematodes. acs.org This fungus has evolved a unique mechanism to paralyze and kill its prey, in which this compound plays a central role. The mushroom's hyphae feature specialized, lollipop-shaped structures called toxocysts that release the volatile ketone upon contact with a nematode. researchgate.net

The primary cellular process affected by this compound is the integrity of the cell membrane. The compound rapidly disrupts the nematode's cell membranes, triggering a massive and uncontrolled influx of extracellular calcium into the cytosol and mitochondria. researchgate.net This sudden calcium overload leads to a cascade of catastrophic events, including rapid paralysis and widespread neuronal cell death, which quickly kills the organism. researchgate.netacs.org Further studies have shown that exposure to this compound also induces high levels of reactive oxygen species in nematodes, suggesting that oxidative stress is a contributing factor to its toxicity.

The presence of this compound and other eight-carbon volatiles in fungi is linked to lipid metabolism, as these compounds are typically formed through the enzymatic oxidation of fatty acids, particularly linoleic acid.

Role in Synthesis of Biologically Active Compounds

In the field of chemical synthesis, ketones are valued as versatile building blocks for creating more complex molecules. rsc.orgresearchgate.net this compound serves as a useful chemical intermediate and precursor in the synthesis of various biologically active compounds, particularly insect pheromones. indigoinstruments.com

Research has identified derivatives of this compound as key components of the sex pheromones of certain insects. For instance, (S)-2-hydroxy-3-octanone is a component of the male sex pheromone of the grape borer, Xylotrechus pyrrhoderus. chemchart.com The synthesis of this and related compounds is of significant interest for its potential use in integrated pest management strategies, where pheromones can be used to monitor and control insect populations. The C8 ketone structure of this compound provides a foundational scaffold for the stereoselective synthesis of these complex signaling molecules.

Role in Flavor and Fragrance Chemistry

Contribution to Mushroom Flavor Profiles

This compound is a major contributor to the characteristic aroma of many edible mushrooms. It is one of several eight-carbon volatile compounds, including 1-octen-3-ol and 3-octanol, that are responsible for the typical "mushroom-like," earthy, and fresh scent. sigmaaldrich.comsigmaaldrich.com

Table 2: Relative Concentration of Key C8-Compounds During Shiitake Mushroom Growth

| Compound | P-1 (Young) | P-2 (Immature) | P-3 (Mature) | P-4 (Old) |

|---|---|---|---|---|

| 1-Octen-3-ol | High | Decreasing | Decreasing | Low |

| This compound | Increasing | Increasing | High | Increasing |

| 3-Octanol | Increasing | Increasing | High | Decreasing |

| Total C8-Compounds (%) | 70.91 | 64.09 | 64.29 | 60.01 |

Use as a Flavoring Agent in Food Products

This compound, also known as ethyl amyl ketone, is a versatile organic compound utilized as a flavoring agent in the food and beverage industry. chemimpex.comindigoinstruments.comfsbi-db.dewikipedia.org Its sensory profile is characterized by a range of notes, making it suitable for various applications. The compound is recognized for its strong, penetrating, and fruity aroma. chemimpex.comodowell.com At a concentration of 10 ppm, its taste characteristics are described as mushroom-like, ketonic, cheesy, and moldy, with a fruity nuance. odowell.com This unique combination of flavors allows it to impart specific characteristics, such as the odor and flavor of oyster mushrooms, to food products. indigoinstruments.com

The compound is found naturally in a variety of plants, herbs, and fruits, including lavender, rosemary, basil, thyme, and nectarines. wikipedia.orgacs.orgfragranceconservatory.com Its application in the food industry is diverse, with uses reported in ice creams, candy, syrups, and chewing gum. indiamart.com The Flavor and Extract Manufacturers Association (FEMA) has assigned this compound the GRAS (Generally Recognized as Safe) reference number 2803. femaflavor.org It is considered valuable for creating various flavor types, including skin notes for peach, fermented notes of mushroom, and for enhancing pineapple and dairy flavors. thegoodscentscompany.com

Table 1: Sensory Profile and Applications of this compound in Food

| Attribute | Description | Sources |

|---|---|---|

| General Aroma | Strong, penetrating, fruity | chemimpex.comodowell.com |

| Flavor Profile (at 10 ppm) | Mushroom, ketonic, cheesy, moldy, fruity nuance | odowell.com |

| Specific Flavor Notes | Oyster mushroom, sweet ripe banana, pineapple, dairy | indigoinstruments.comthegoodscentscompany.com |

| Natural Occurrence | Lavender, rosemary, anise, thyme, nectarines | wikipedia.orgacs.orgfragranceconservatory.com |

| Food Product Applications | Ice-creams, candy, syrups, chewing-gum | indiamart.com |

Use as a Fragrance in Perfumes and Cosmetics

The distinct olfactory properties of this compound make it a valuable ingredient in the fragrance industry for use in perfumes and cosmetic products. chemimpex.comwikipedia.org Its aroma is often described as strong, penetrating, and fruity, with notes reminiscent of lavender. odowell.com Other descriptions characterize its scent as herbaceous, spicy, buttery, and evoking sweet and earthy vegetation. fragranceconservatory.comthegoodscentscompany.com This pleasant, fruity aroma enhances the sensory experience of a wide range of consumer goods. chemimpex.com

This compound is incorporated into various formulations, including soaps, perfumes, lotions, and creams. odowell.com It is particularly useful in chypre and carnation compositions. thegoodscentscompany.com In addition to its primary use as a fragrance, the compound is also included in cosmetic formulations for its emollient properties, which help to improve the texture and feel of products like lotions and creams on the skin. chemimpex.com Fragrance creators may use a nature-identical version of this compound, which can be derived from renewable materials, to ensure consistent quality and preserve natural resources. fragranceconservatory.com

Table 2: Fragrance Profile and Cosmetic Applications of this compound

| Attribute | Description | Sources |

|---|---|---|

| General Scent Profile | Strong, penetrating, fruity, sweet | chemimpex.comodowell.comthegoodscentscompany.com |

| Specific Scent Notes | Lavender, herbaceous, spicy, buttery, earthy | odowell.comfragranceconservatory.comthegoodscentscompany.com |

| Cosmetic Uses | Perfuming agent, emollient | chemimpex.comthegoodscentscompany.com |

| Product Applications | Perfumes, soaps, lotions, creams | odowell.com |

| Fragrance Compositions | Chypre, carnation | thegoodscentscompany.com |

Off-flavor in Wines

An organoleptic defect described as a "fresh mushroom off-flavor" (FMOff) has been identified in wines and spirits since the 2000s. ives-openscience.euresearchgate.net Research into this specific taint has demonstrated the involvement of several C8 compounds, including 1-octen-3-one (B146737), 1-octen-3-ol, and 3-octanol. ives-openscience.euresearchgate.net These compounds are considered primary contributors to the earthy-musty aroma in affected wines. researchgate.net

While this compound itself is noted for its potential to add fermented mushroom notes to wine flavors, the broader category of C8 compounds is closely linked to this particular spoilage characteristic. thegoodscentscompany.comresearchgate.net The fungus Crustomyces subabruptus has been shown to be capable of producing this fresh mushroom off-flavor under oenological conditions. ives-openscience.eu

Recent studies have sought to identify more stable chemical markers for this defect, as compounds like 1-octen-3-one are not always present in aged wines exhibiting the off-flavor. ives-openscience.eu This research led to the identification of 1-hydroxyoctan-3-one as a new molecular candidate for tracking the fresh mushroom off-flavor. ives-openscience.eu In an analysis of wines sensorially identified as having the defect, 1-hydroxyoctan-3-one was systematically present and its levels correlated significantly with the sensory scores. ives-openscience.euresearchgate.net The development of these off-flavors is often associated with microbiological contamination of the grapes, which can be caused by various yeasts and bacteria. csu.edu.auresearchgate.netlallemandwine.com

Table 3: Compounds Associated with "Fresh Mushroom Off-flavor" in Wine

| Compound | Role in Off-flavor | Sources |

|---|---|---|

| 1-Octen-3-one | Implicated in fresh mushroom and earthy-musty off-flavors. | ives-openscience.euresearchgate.net |

| 1-Octen-3-ol | Implicated in the fresh mushroom off-flavor. | ives-openscience.euresearchgate.net |

| 3-Octanol | Implicated in the fresh mushroom off-flavor. | ives-openscience.euresearchgate.net |

| 1-Hydroxyoctan-3-one | Identified as a new, stable marker for the fresh mushroom off-flavor. | ives-openscience.euresearchgate.net |

Advanced Synthetic Methodologies and Chemical Transformations

Catalytic Redox Isomerization of Allylic Alcohols to 3-Octanone

The conversion of allylic alcohols to carbonyl compounds is a 100% atom-economic process, and the redox isomerization of 1-octen-3-ol (B46169) is a notable pathway to produce this compound. mdpi.com Various transition-metal catalysts have been effectively employed for this transformation.

An efficient homogeneous ruthenium(II) catalyst, featuring a monodentate phosphane ligand with a ferrocene (B1249389) moiety, has been shown to convert the allylic alcohol 1-octen-3-ol to this compound in quantitative yields. ebi.ac.uknih.gov The activity of this catalyst is nearly 90% higher than the corresponding triphenyl phosphane ruthenium(II) complex. ebi.ac.uknih.gov Further enhancement of catalytic activity was observed when the catalyst was grafted onto the surface of a dendrimer. ebi.ac.uknih.gov

Rhodium catalysts have also been studied for this isomerization. For instance, the complete transformation of oct-1-en-3-ol to this compound was observed using 2 mol% RhCl₃ in benzene/water mixtures. mdpi.com Water-soluble Rh(I)-N-Heterocyclic Carbene (NHC) complexes have also been developed and studied as catalysts for this reaction in aqueous media. mdpi.com

Other metals, including iridium and cobalt, have proven effective. The redox isomerization of 1-octen-3-ol into this compound using either [Cp*IrCl₂]₂ (1 mol%) or [Ru(η³:η³-C₁₀H₁₆)Cl₂]₂ (0.1 mol%) resulted in full conversion and complete selectivity in under an hour at 75 °C. diva-portal.org Additionally, air and moisture-stable cobalt(II) PNP pincer complexes have been used to catalyze the isomerization of allylic alcohols in ethanol (B145695), a green solvent. researchgate.net

Catalytic Systems for Isomerization of 1-Octen-3-ol to this compound

| Catalyst System | Key Findings | Source |

|---|---|---|

| Ruthenium(II) with dendritic ferrocenyl phosphanes | Provides quantitative yields of this compound. Activity is ~90% higher than triphenyl phosphane ruthenium(II) complex. | ebi.ac.uk, nih.gov |

| Rhodium Trichloride (RhCl₃) | Achieved complete transformation in benzene/water mixtures. | mdpi.com |

| Iridium Dimer [Cp*IrCl₂]₂ | Achieved full conversion and complete selectivity in less than 1 hour at 75 °C. | diva-portal.org |

| Cobalt(II) PNP Pincer Complex | Effective for isomerization in ethanol under mild conditions. | researchgate.net |

Synthesis of 1-Hydroxy-3-octanone

1-Hydroxy-3-octanone is a derivative of this compound that has been identified as a molecule of interest, particularly in the study of wine chemistry. ives-openscience.euresearchgate.net A synthesis procedure for this compound has been published to enable its targeted analysis. ives-openscience.eu The synthesis involves a multi-step process that begins with the protection of the hydroxyl function of 3-hydroxypropionitrile (B137533) through silylation. ives-openscience.eu The protected compound then reacts with pentylmagnesium bromide in a Grignard reaction. ives-openscience.eu The final step is the deprotection of the resulting alcohol to yield the target product, 1-hydroxy-3-octanone. ives-openscience.eu This molecule has been identified as a potential chemical marker for the "fresh mushroom off-flavor" (FMOff) in some wines. ives-openscience.euresearchgate.net

Intermediate in Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of various drugs. chemimpex.comontosight.ai Its role in the pharmaceutical industry is to act as a building block in the creation of more complex, biologically active molecules. chemimpex.comontosight.ai Researchers utilize this compound in the development of therapeutic agents, highlighting its importance in medicinal chemistry. chemimpex.comindigoinstruments.com

Intermediate in Organic Synthesis

Beyond its pharmaceutical applications, this compound is a versatile intermediate in broader organic synthesis. chemicalbull.comcymitquimica.com Its chemical structure, featuring a ketone functional group, allows it to participate in a range of reactions typical of ketones, such as nucleophilic addition. cymitquimica.com A specific example involves the derivative 1-hydroxy-3-octanone, which can be reduced using sodium borohydride (B1222165) (NaBH₄). brainly.com This reaction converts the ketone group into a hydroxyl group, resulting in the formation of the secondary alcohol 1,3-octanediol. brainly.com Other derivatives, such as 2-nitro-3-octanone, are also used as intermediates in the production of various organic compounds. cymitquimica.com

Development of Nature-Identical Variants for Biopesticide Applications

There is growing interest in volatile organic compounds (VOCs) of natural origin as environmentally friendly alternatives to synthetic chemical pesticides. nih.gov this compound, a VOC produced by both plants and fungi, has shown potential as a biopesticide for managing invertebrate pests. braou.ac.innih.gov Research has shown it can repel or kill molluscs and influence the behavior of nematodes. nih.govresearchgate.net

However, the direct use of naturally biosynthesized this compound for crop protection is considered impractical. braou.ac.inresearchgate.netguildhe.ac.uk Consequently, research efforts are focused on the development and use of synthesized, nature-identical variants of this compound for biopesticide applications. braou.ac.inresearchgate.netresearchgate.netguildhe.ac.uk Studies have evaluated the nematicidal activity of this compound against the plant-parasitic nematode Meloidogyne incognita. nih.gov

Nematicidal Effect of this compound on M. incognita Juveniles

| Dose | Exposure Time | Mortality Rate | Source |

|---|---|---|---|

| Highest Doses | 24 hours | 100% | nih.gov |

| Lowest Dose (2.5 µL) | 6 hours | 38.3% | nih.gov |

| Lowest Dose (2.5 µL) | 24 hours | Did not reach 100% | nih.gov |

When tested against egg viability, this compound was less effective than the related compound 1-octen-3-ol, causing 8% and 14.7% mortality at doses of 0.8 µL and 3.2 µL, respectively. nih.gov The potential for this compound and similar compounds to provide new tools for integrated pest management continues to drive research in this area. braou.ac.inguildhe.ac.uk

Analytical Chemistry of 3 Octanone

Chromatographic Methods for Detection and Quantification

Chromatography, a laboratory technique for the separation of a mixture, is the cornerstone of 3-octanone analysis. Specific chromatographic methods are tailored to the compound's volatility and the complexity of the sample matrix.